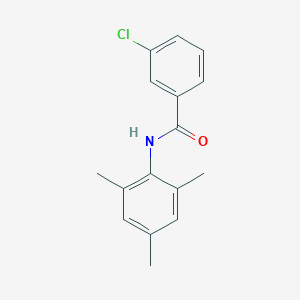
3-chloro-N-(2,4,6-trimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2,4,6-trimethylphenyl)benzamide, also known as CTMBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including pharmacology and agriculture.
Mecanismo De Acción
3-chloro-N-(2,4,6-trimethylphenyl)benzamide exerts its inhibitory effect on protein kinase CK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of its substrates. This leads to the modulation of various cellular processes, including cell cycle progression and DNA damage response.
Biochemical and Physiological Effects:
3-chloro-N-(2,4,6-trimethylphenyl)benzamide has been shown to exhibit selective inhibition of protein kinase CK2, with no significant effect on other protein kinases. This specificity makes it a promising candidate for the development of CK2-targeted therapies. In addition, 3-chloro-N-(2,4,6-trimethylphenyl)benzamide has been found to exhibit low toxicity in vitro and in vivo, indicating its potential safety for use in pharmacological and agricultural applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-N-(2,4,6-trimethylphenyl)benzamide in lab experiments is its high purity and stability, which ensures reproducibility and accuracy of results. However, one limitation is its relatively high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the study of 3-chloro-N-(2,4,6-trimethylphenyl)benzamide. One direction is to further investigate its potential applications in pharmacology, particularly in the development of CK2-targeted therapies for cancer and other diseases. Another direction is to explore its potential as a herbicide, as well as its effects on non-target organisms and the environment. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 3-chloro-N-(2,4,6-trimethylphenyl)benzamide's inhibitory effect on protein kinase CK2, as well as its potential side effects and toxicity in vivo.
In conclusion, 3-chloro-N-(2,4,6-trimethylphenyl)benzamide is a chemical compound with potential applications in various fields, including pharmacology and agriculture. Its selective inhibition of protein kinase CK2 and low toxicity make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action, potential side effects, and future applications.
Métodos De Síntesis
The synthesis of 3-chloro-N-(2,4,6-trimethylphenyl)benzamide involves the reaction of 3-chlorobenzoic acid with 2,4,6-trimethylaniline in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain 3-chloro-N-(2,4,6-trimethylphenyl)benzamide in high yield and purity.
Aplicaciones Científicas De Investigación
3-chloro-N-(2,4,6-trimethylphenyl)benzamide has been studied for its potential applications in pharmacology, particularly as a selective inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. 3-chloro-N-(2,4,6-trimethylphenyl)benzamide has also been investigated as a potential herbicide, as it can inhibit the growth of various weed species without affecting crop plants.
Propiedades
Número CAS |
93010-75-4 |
|---|---|
Nombre del producto |
3-chloro-N-(2,4,6-trimethylphenyl)benzamide |
Fórmula molecular |
C16H16ClNO |
Peso molecular |
273.75 g/mol |
Nombre IUPAC |
3-chloro-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO/c1-10-7-11(2)15(12(3)8-10)18-16(19)13-5-4-6-14(17)9-13/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
BGYXEXMPTVIGHG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)Cl)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)Cl)C |
Otros números CAS |
93010-75-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)
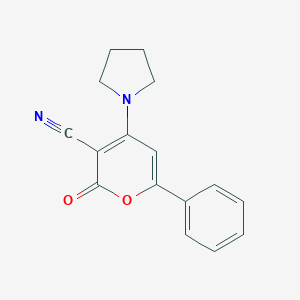
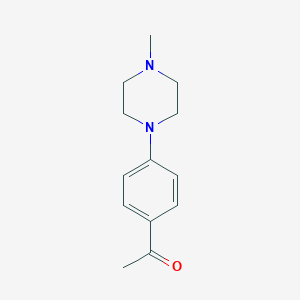
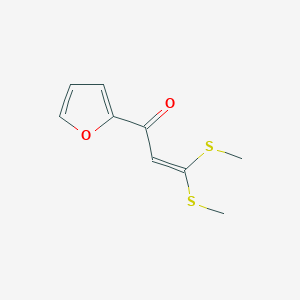
![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)
![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)

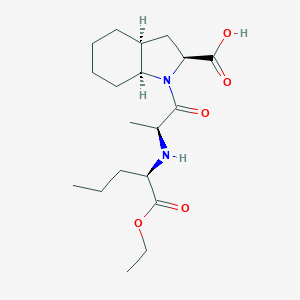
![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B185028.png)

